molecular formula C15H14N4O6S B2744233 6-Acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-68-4

6-Acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2744233
CAS RN: 864927-68-4
M. Wt: 378.36
InChI Key: HDIDQPNZSREFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H14N4O6S and its molecular weight is 378.36. The purity is usually 95%.
BenchChem offers high-quality 6-Acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Biologically Active Substances

Nitrofurans, including carbonyl-containing derivatives, are known for their role in synthesizing biologically active substances . The compound could be used to develop new pharmaceuticals, particularly as it contains a nitrofuran moiety, which is often associated with antibacterial properties.

Antibacterial Agents

Recent studies have focused on the design and synthesis of nitrofuran derivatives to evaluate their antimicrobial activity . This compound could be part of such research, potentially leading to the development of new antibacterial agents that could be effective against resistant strains of bacteria.

Advances in Nitration Methods

The introduction of a nitro group into the furan ring is a critical step in the synthesis of nitrofurans. This compound could be used to explore new nitration reactions, which could lead to more efficient and environmentally friendly synthetic routes .

Oxidation Reactions

Oxidation is another important reaction in the modification of furan derivatives. The compound could serve as a substrate for studying oxidation mechanisms and developing new catalysts that could improve the yield and selectivity of such reactions .

Physicochemical Research

With its complex structure, this compound could be used in physicochemical studies to understand the relationship between structure and reactivity. Such research could provide insights into the behavior of similar heterocyclic compounds .

Esterification Processes

The compound’s structure suggests potential for esterification reactions. Research into the esterification of similar compounds could lead to the discovery of new esters with unique properties and applications .

Heterocyclic Compound Synthesis

As a heterocyclic compound, it could be used to study the synthesis of related structures. This could contribute to the field of heterocyclic chemistry, which is crucial for the development of many pharmaceuticals and agrochemicals .

Halogenation Studies

Given the presence of a nitro group, this compound could be used to investigate halogenation reactions, particularly in the context of synthesizing halonitroalkenes, which have various applications in organic synthesis .

Future Directions

: Campos, J. F., Besson, T., & Berteina-Raboin, S. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d], and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. DOI: 10.3390/ph15030352

properties

IUPAC Name

6-acetyl-2-[(5-nitrofuran-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O6S/c1-7(20)18-5-4-8-10(6-18)26-15(12(8)13(16)21)17-14(22)9-2-3-11(25-9)19(23)24/h2-3H,4-6H2,1H3,(H2,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIDQPNZSREFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.